molecular formula C6H5NO3 B055601 Pyridine-3-carboperoxoic acid CAS No. 121343-63-3

Pyridine-3-carboperoxoic acid

Cat. No. B055601
M. Wt: 139.11 g/mol
InChI Key: YCOXMESWGGHVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine-3-carboperoxoic acid, also known as PCCA or peroxycarboxylic acid, is a powerful oxidizing agent that has found widespread applications in scientific research. This compound is a member of the peroxycarboxylic acid family, which includes other important oxidizing agents such as m-chloroperoxybenzoic acid (MCPBA) and peroxyacetic acid (PAA). PCCA is unique in that it is both a peracid and a perester, making it an extremely versatile reagent for a wide variety of chemical reactions.

Mechanism Of Action

The mechanism of action of Pyridine-3-carboperoxoic acid is based on its ability to act as a source of active oxygen species. When Pyridine-3-carboperoxoic acid is added to a reaction mixture, it reacts with the target molecule to form an intermediate complex. This complex then undergoes a series of reactions, which ultimately lead to the formation of the desired product. The exact mechanism of these reactions depends on the specific target molecule and the reaction conditions.

Biochemical And Physiological Effects

While Pyridine-3-carboperoxoic acid is primarily used as a chemical reagent, it has also been investigated for its potential biological activity. Pyridine-3-carboperoxoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. However, more research is needed to fully understand the biochemical and physiological effects of Pyridine-3-carboperoxoic acid.

Advantages And Limitations For Lab Experiments

One of the main advantages of Pyridine-3-carboperoxoic acid is its high reactivity and selectivity. It can be used to selectively oxidize specific functional groups in complex molecules, making it a valuable tool for synthetic chemists. However, Pyridine-3-carboperoxoic acid is also highly reactive and can be dangerous to handle. It should be used with caution in a well-ventilated laboratory and appropriate safety precautions should be taken.
List of

Future Directions

1. Development of new synthetic routes for Pyridine-3-carboperoxoic acid that are more efficient and environmentally friendly.
2. Investigation of the biological activity of Pyridine-3-carboperoxoic acid and its potential as an anticancer agent.
3. Development of new applications for Pyridine-3-carboperoxoic acid in organic synthesis, such as the oxidation of alcohols and amines.
4. Study of the mechanism of action of Pyridine-3-carboperoxoic acid in different chemical reactions.
5. Investigation of the reactivity and selectivity of Pyridine-3-carboperoxoic acid towards different functional groups.
6. Development of new derivatives of Pyridine-3-carboperoxoic acid with improved properties and reactivity.
7. Investigation of the potential of Pyridine-3-carboperoxoic acid as a catalyst in organic reactions.
8. Study of the effect of reaction conditions on the reactivity and selectivity of Pyridine-3-carboperoxoic acid.
9. Investigation of the potential of Pyridine-3-carboperoxoic acid in the field of materials science, such as the synthesis of polymers and nanomaterials.
10. Development of new analytical methods for the detection and quantification of Pyridine-3-carboperoxoic acid in complex mixtures.

Synthesis Methods

Pyridine-3-carboperoxoic acid is typically synthesized by the reaction of pyridine with hydrogen peroxide in the presence of a catalytic amount of acetic acid. The reaction proceeds via a radical mechanism, with the pyridine acting as a radical scavenger to prevent the decomposition of the hydrogen peroxide. The resulting Pyridine-3-carboperoxoic acid is a white crystalline solid that is highly soluble in organic solvents such as dichloromethane and ether.

Scientific Research Applications

Pyridine-3-carboperoxoic acid has been extensively used as an oxidizing agent in a wide variety of chemical reactions. One of its most important applications is in the synthesis of epoxides from alkenes. Pyridine-3-carboperoxoic acid reacts with the alkene to form an intermediate epoxide, which can then be isolated and purified. This reaction is highly selective and can be used to synthesize a wide variety of epoxides with high yields.

properties

CAS RN

121343-63-3

Product Name

Pyridine-3-carboperoxoic acid

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

IUPAC Name

pyridine-3-carboperoxoic acid

InChI

InChI=1S/C6H5NO3/c8-6(10-9)5-2-1-3-7-4-5/h1-4,9H

InChI Key

YCOXMESWGGHVBG-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)OO

Canonical SMILES

C1=CC(=CN=C1)C(=O)OO

synonyms

3-Pyridinecarboperoxoicacid(9CI)

Origin of Product

United States

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